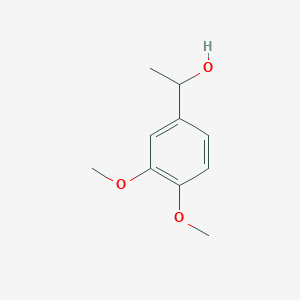

1-(3,4-Dimethoxyphenyl)ethanol

説明

Historical Context and Initial Discoveries in Organic Synthesis

The synthesis of 1-(3,4-dimethoxyphenyl)ethanol has been approached through several established routes in organic chemistry. Historically, two principal methods have been documented for its preparation. google.comgoogle.comgoogle.com

The first method involves a Grignard reaction, a fundamental carbon-carbon bond-forming reaction. This route utilizes 3,4-dimethoxybenzaldehyde (B141060) as the starting material, which is then reacted with a methylmagnesium halide, typically methylmagnesium iodide, to yield the target secondary alcohol. google.comgoogle.comgoogle.com

The second, and more commonly cited, method is the reduction of the corresponding ketone, 3',4'-dimethoxyacetophenone (B42557) (also known as acetoveratrone). google.comgoogle.comgoogle.com This transformation has been achieved using a variety of reducing agents. Early research demonstrated the use of metal hydrides like sodium borohydride (B1222165) for this purpose. google.comgoogle.comgoogle.com Over time, other reduction systems, including tributyltin hydride and various catalytic hydrogenation methods, have been explored to optimize the process for efficiency, selectivity, and scalability. google.comgoogle.com

A significant development in the synthesis was the elaboration of a heterogeneous catalytic hydrogenation process suitable for industrial scale-up. google.comgoogle.comgoogle.com This method focuses on the reduction of 3,4-dimethoxyacetophenone using hydrogen gas in the presence of a catalyst, such as Raney nickel, often in an aqueous medium. google.comgoogle.com The goal of these developments was to create an economical and high-purity process, as this compound can be sensitive to heat and acidic or basic conditions, which can lead to the formation of byproducts like styrene (B11656) derivatives or bis-phenylethyl ethers during purification by distillation. google.comgoogle.com

| Synthesis Route | Starting Material | Key Reagent(s) |

| Grignard Reaction | 3,4-Dimethoxybenzaldehyde | Methylmagnesium iodide google.comgoogle.com |

| Ketone Reduction | 3',4'-Dimethoxyacetophenone | Sodium borohydride google.comgoogle.comgoogle.com |

| Catalytic Hydrogenation | 3',4'-Dimethoxyacetophenone | H₂, Raney Nickel Catalyst google.comgoogle.comgoogle.com |

Significance as a Chemical Scaffold and Intermediate

The primary significance of this compound in chemical research lies in its role as a key intermediate for the synthesis of a variety of other compounds. google.comgoogle.com The dimethoxyphenyl moiety is a structural feature present in numerous biologically active molecules, and this compound serves as a convenient precursor to introduce this scaffold.

Its utility is explicitly noted in patent literature, where it is identified as a starting material for commercially important molecules. For instance, it is a precursor in the preparation of certain insecticide synergists, which are compounds that enhance the efficacy of active insecticidal agents. google.comgoogle.comgoogle.com

Beyond agrochemicals, the 3,4-dimethoxyphenyl structural unit is a common feature in medicinal chemistry. evitachem.comgoogle.com Derivatives of this scaffold have been investigated for various therapeutic applications. evitachem.com Consequently, this compound and its related amino-derivatives are considered valuable building blocks for creating libraries of complex molecules for pharmaceutical research and development. evitachem.com The reactivity of its hydroxyl group allows for further chemical modifications, such as oxidation to the corresponding ketone (acetoveratrone) or conversion into other functional groups, expanding its synthetic versatility.

Overview of Research Directions and Academic Relevance

The academic relevance of this compound extends beyond its synthetic utility into more fundamental chemical research. It has been employed as a model compound in studies aimed at understanding complex chemical processes, particularly in the field of biomass conversion.

One notable application is in the study of delignification mechanisms. Lignin (B12514952), a complex polymer in plant cell walls, contains β-O-4 ether linkages, and understanding how to cleave these bonds is crucial for biorefinery processes. A non-phenolic lignin model compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, which incorporates the this compound structure, has been used to study the cleavage of the β-O-4 bond under various basic conditions, such as with potassium tert-butoxide. researchgate.net A related but simpler compound, 2-(3,4-dimethoxyphenyl)ethanol (homoveratryl alcohol), has also been used as a model compound to study delignification mechanisms involving polyoxometalates. sigmaaldrich.comchemicalbook.com

Furthermore, the 3,4-dimethoxyphenyl group itself is a subject of interest in materials science. Chalcones and other structures containing this moiety have been synthesized and investigated for their photophysical and photochemical properties, including potential applications in photochromic materials. researchgate.netmdpi.com While not a direct application of this compound itself, the synthesis of these advanced materials often starts from precursors like 3',4'-dimethoxyacetophenone, the direct precursor to this compound. mdpi.com

| Research Area | Focus of Study | Key Findings |

| Lignin Chemistry | Cleavage of β-O-4 ether linkages in lignin model compounds. researchgate.net | The this compound structural unit is part of model compounds used to investigate reaction mechanisms relevant to biomass processing. researchgate.net |

| Delignification | Used as a model compound to study delignification by Mn(III)-substituted polyoxometalates. sigmaaldrich.comchemicalbook.com | Helps in understanding the chemical pathways for breaking down lignin. sigmaaldrich.comchemicalbook.com |

| Materials Science | Synthesis of photochromic chalcones. mdpi.com | Precursors like 3',4'-dimethoxyacetophenone, which are directly related to this compound, are used to create photoswitchable molecules. mdpi.com |

Structure

3D Structure

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWOAVKBRMACKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331216 | |

| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-65-6 | |

| Record name | 1-(3,4-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3,4 Dimethoxyphenyl Ethanol

Traditional and Classical Synthetic Routes

The foundational methods for preparing 1-(3,4-dimethoxyphenyl)ethanol are rooted in fundamental organic reactions that have been refined over time for improved efficiency and yield.

Grignard Reactions with 3,4-Dimethoxybenzaldehyde (B141060)

A classical approach to synthesizing this compound involves the Grignard reaction. google.comgoogle.com This method utilizes the nucleophilic addition of a methyl group to the carbonyl carbon of 3,4-dimethoxybenzaldehyde. prepchem.com Typically, methylmagnesium iodide or methylmagnesium bromide is used as the Grignard reagent. google.comgoogle.com The reaction is generally performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability and reactivity of the Grignard reagent. prepchem.com

The reaction proceeds by the attack of the methyl Grignard reagent on the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming a magnesium alkoxide intermediate. This intermediate is then hydrolyzed in a subsequent step, usually with a weak acid like aqueous ammonium (B1175870) chloride, to yield the final product, this compound. prepchem.com Maintaining a low reaction temperature, often between 0°C and 3°C, is crucial to minimize the formation of byproducts. prepchem.com

Reduction of 3',4'-Dimethoxyacetophenone (B42557) (Acetoveratrone)

An alternative and widely employed strategy for the synthesis of this compound is the reduction of the ketone 3',4'-dimethoxyacetophenone. google.comgoogle.com This transformation can be accomplished using various reducing agents and conditions, each with its own set of advantages and considerations.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones to secondary alcohols due to its selectivity and mild reaction conditions. masterorganicchemistry.compressbooks.pub In this method, 3',4'-dimethoxyacetophenone is treated with NaBH₄ in a protic solvent, typically methanol (B129727) or ethanol (B145695). libretexts.org The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the acetoveratrone, leading to the formation of an alkoxide intermediate. pressbooks.pub Subsequent protonation of this intermediate by the solvent yields this compound. pressbooks.publibretexts.org This method is favored for its operational simplicity and high yields.

| Reagent | Substrate | Solvent | Product | Key Features |

| Sodium Borohydride (NaBH₄) | 3',4'-Dimethoxyacetophenone | Methanol or Ethanol | This compound | Mild conditions, high selectivity, good yields. masterorganicchemistry.com |

Catalytic hydrogenation offers a more scalable and environmentally friendly alternative to metal hydride reductions. This technique involves the use of hydrogen gas in the presence of a metal catalyst to reduce the carbonyl group.

A significant advancement in the synthesis of this compound is the use of Raney-nickel as a catalyst for the hydrogenation of 3',4'-dimethoxyacetophenone in an aqueous medium. google.comgoogle.com This heterogeneous catalytic process is particularly suitable for large-scale industrial production. google.comgoogle.com The reaction is typically carried out at elevated temperatures (50-100 °C) and pressures (5-10 bar) to achieve a high conversion rate and excellent yield, often exceeding 98%. google.com

One of the key advantages of this method is the use of water as a solvent, which is inexpensive, non-toxic, and environmentally benign. academie-sciences.fr The reaction proceeds efficiently, and the product can be easily isolated by simple filtration of the catalyst followed by evaporation of the water. google.com The high purity of the resulting this compound often eliminates the need for further purification steps like distillation, which can cause decomposition of the product. google.comgoogle.com The Raney-nickel catalyst can also be recovered and reused, adding to the economic viability of the process. google.com

| Catalyst | Substrate | Medium | Temperature | Pressure | Yield |

| Raney-Nickel | 3',4'-Dimethoxyacetophenone | Aqueous | 50-100 °C | 5-10 bar | >98% |

Palladium on charcoal (Pd/C) is another widely used catalyst for hydrogenation reactions, including the reduction of carbonyl compounds. wikipedia.org However, its application in the reduction of 3',4'-dimethoxyacetophenone presents certain challenges. While Pd/C is effective for many hydrogenation reactions, its selectivity can be an issue. mdpi.com In some cases, over-reduction or side reactions can occur, leading to a mixture of products and lower yields of the desired alcohol. chemrxiv.org

The effectiveness of a Pd/C catalyst is influenced by several factors, including the particle size of the palladium, its distribution on the carbon support, and the presence of residual palladium oxides (Pd(II)). mdpi.com The choice of solvent and reaction conditions also plays a critical role in the catalyst's performance and selectivity. mdpi.com For instance, the presence of certain additives or catalyst poisons can be used to modulate the activity of the Pd/C catalyst and improve selectivity towards the desired product, but this adds complexity to the process. mdpi.com While Pd/C is a powerful tool in organic synthesis, its successful application for the selective reduction of acetoveratrone to this compound requires careful optimization of the catalyst and reaction parameters to overcome these challenges. chemrxiv.orgmdpi.com

Catalytic Hydrogenation Approaches

Rhodium and Platinum Catalysis: Selectivity Considerations

The catalytic hydrogenation of 3',4'-dimethoxyacetophenone to yield this compound is a primary synthetic route. google.comgoogle.com The choice of metal catalyst, particularly between rhodium and platinum, is critical due to significant differences in their selectivity, which can lead to the formation of undesired by-products. google.comgoogle.comgoogle.com

Rhodium catalysts have a propensity to not only reduce the ketone functional group but also to saturate the aromatic ring. google.comgoogle.comgoogle.com This can result in the formation of 1-(3,4-dimethoxycyclohexyl)ethanol, a product of over-hydrogenation.

Platinum catalysts, on the other hand, present a different set of selectivity challenges. Depending on the solvent and pH of the reaction medium, platinum can catalyze hydrogenolysis. google.comgoogle.comgoogle.com This side reaction involves the cleavage of the carbon-oxygen bond of the newly formed alcohol, leading to the formation of 3,4-dimethylethylbenzene as a significant by-product. google.comgoogle.com The electron-donating nature of the methoxy (B1213986) groups on the benzene (B151609) ring activates the benzylic carbon, making it susceptible to nucleophilic attack, which can be facilitated by the catalyst surface and the solvent. google.comgoogle.com

For instance, the use of a 10% palladium-on-charcoal catalyst, a common choice for acetophenone (B1666503) hydrogenation, was found to be unsuitable for producing a homogeneous product from 3',4'-dimethoxyacetophenone in methanol. google.comgoogle.com The reaction yielded a substantial amount of the hydrogenolysis product, ethylveratrole, and also a methyl ether by-product due to reaction with the solvent. google.comgoogle.com These selectivity issues underscore the need for careful catalyst selection and optimization of reaction conditions in the synthesis of this compound.

Table 1: Catalyst Selectivity in the Hydrogenation of 3',4'-Dimethoxyacetophenone

| Catalyst | Predominant Side Reaction | Major By-product |

| Rhodium | Aromatic Ring Saturation | 1-(3,4-dimethoxycyclohexyl)ethanol |

| Platinum | Hydrogenolysis | 3,4-Dimethylethylbenzene |

Stereoselective Synthesis of this compound

The production of enantiomerically pure forms of this compound is of significant interest, necessitating the use of stereoselective synthetic methods. These approaches aim to control the formation of the chiral center at the carbinol carbon, yielding either the (R)- or (S)-enantiomer with high enantiomeric excess.

Asymmetric Reduction Techniques

Asymmetric reduction of the prochiral ketone, 3',4'-dimethoxyacetophenone, is a direct strategy for obtaining enantiopure this compound. This can be achieved through the use of chiral reducing agents or through catalytic asymmetric hydrogenation.

Chiral reducing agents are formed by modifying common hydride reagents, such as lithium aluminum hydride, with chiral auxiliaries like chiral alcohols. stereoelectronics.org This creates a chiral environment around the reducing agent, leading to a preferential attack on one of the two faces of the carbonyl group. While effective in inducing enantioselectivity, the level of success can be variable and may require significant optimization to achieve high enantiomeric excess. stereoelectronics.org

Catalytic asymmetric hydrogenation offers a more atom-economical approach. This involves the use of a transition metal catalyst, often rhodium or ruthenium, complexed with a chiral ligand. lu.chrsc.org Ligands such as BINAP and DuPHOS have been successfully employed in the asymmetric hydrogenation of various ketones, creating a chiral pocket that directs the hydrogen addition to one face of the substrate. lu.chrug.nl The choice of ligand and metal is crucial for achieving high enantioselectivity. lu.ch

Enzymatic Biocatalysis for Enantiopure Forms

Enzymatic biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure alcohols. nih.govacs.org Ketoreductases, a class of alcohol dehydrogenases, are particularly well-suited for the asymmetric reduction of ketones. acs.org

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, often producing a single enantiomer with excellent enantiomeric excess. nih.govacs.org These enzymes utilize a cofactor, typically NADPH or NADH, as the source of hydride. frontiersin.org The substrate specificity of ketoreductases can be broad, and various KREDs have been identified and engineered to efficiently reduce a wide range of ketones, including substituted acetophenones. nih.gov The enantioselectivity of the reduction is determined by the specific ketoreductase used, with different enzymes capable of producing either the (R)- or (S)-alcohol. nih.gov For instance, research has identified ketoreductases from organisms like Zygosaccharomyces rouxii that show high (S)-selectivity for a variety of ketone substrates. nih.gov

To overcome the high cost of the nicotinamide (B372718) cofactors (NADH/NADPH) required by isolated ketoreductases, whole-cell bioreduction systems are often employed. nih.govmdpi.com In this approach, a microorganism, such as E. coli or baker's yeast, is engineered to overexpress a specific ketoreductase. nih.gov The living cells then act as the catalyst, and the necessary cofactor is regenerated intracellularly through the organism's own metabolic processes. nih.gov This is often achieved by adding a co-substrate, like glucose or sorbitol, to the reaction mixture, which the cell metabolizes to produce the required reducing equivalents. nih.gov This strategy provides a cost-effective and sustainable method for the large-scale production of enantiopure alcohols. nih.gov Studies have shown that by using whole-cell systems expressing promiscuous ketoreductases, high chemical and enantiomeric yields can be achieved for a range of pharmaceutically relevant chiral alcohols. nih.gov

Table 2: Comparison of Stereoselective Reduction Methods

| Method | Key Features | Advantages |

| Asymmetric Catalysis | Transition metal with chiral ligand | High turnover, atom economy |

| Ketoreductases (isolated) | High enantioselectivity | Excellent stereocontrol |

| Whole-Cell Bioreduction | Uses engineered microorganisms | Cofactor regeneration, cost-effective |

Ketoreductase-Mediated Transformations

Chiral Auxiliaries and Catalysts in Stereocontrol

The use of chiral auxiliaries provides another avenue for stereocontrol in the synthesis of this compound. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter has been created, the auxiliary can be removed.

In the context of reducing 3',4'-dimethoxyacetophenone, a chiral auxiliary could be attached to the molecule, followed by a diastereoselective reduction of the ketone. The steric bulk and electronic properties of the auxiliary would favor the approach of the reducing agent from one direction, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched this compound.

Alternatively, chiral catalysts that are not based on transition metals can be employed. For example, organocatalysts, such as proline and its derivatives, have been used to catalyze asymmetric reductions. These small organic molecules can create a chiral environment for the reaction, similar to the active site of an enzyme, and promote the formation of one enantiomer over the other. The development of such catalysts is an active area of research aimed at providing metal-free and environmentally benign synthetic routes.

Green Chemistry Approaches in Synthesis

Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Significant progress has been made in synthesizing this compound and related compounds using either water as a benign solvent or no solvent at all.

One of the most effective methods for producing this compound is the catalytic hydrogenation of 3',4'-dimethoxyacetophenone in an aqueous medium. google.comgoogle.com This process utilizes a Raney nickel catalyst and hydrogen gas to reduce the ketone. google.com Performing the reaction in water circumvents the formation of by-products, such as ethylveratrole and 1-(3,4-dimethoxyphenyl)ethyl methyl ether, which are common when using alcoholic solvents. google.com The aqueous process is highly efficient, achieving high yields under controlled conditions. google.comgoogle.com For instance, hydrogenation at 70-85°C and 8-10 bar pressure can result in a product yield of 98.5%. google.com

Solvent-free conditions have been successfully applied to the synthesis of chalcone (B49325) derivatives, which are precursors or analogues of the target compound. The Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone and an aromatic aldehyde can be achieved by simply grinding the solid reactants with a catalytic amount of sodium hydroxide (B78521) (NaOH) in a mortar and pestle. mdpi.comresearchgate.net This mechanochemical approach is rapid and generates the product in high yield, with the primary waste coming from the subsequent recrystallization solvent, which can often be recovered. mdpi.com

| Starting Material | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| 3',4'-Dimethoxyacetophenone | Raney Nickel | Aqueous Medium | 70-85°C | 8-10 bar | 98.5% | google.com |

Catalytic Systems for Enhanced Sustainability

The choice of catalyst is fundamental to the sustainability of a chemical process. Research has focused on developing catalytic systems that are efficient, selective, and ideally, reusable.

For the aqueous hydrogenation of 3',4'-dimethoxyacetophenone, Raney nickel is a highly effective, albeit traditional, heterogeneous catalyst that facilitates the reaction's high yield and purity in a green solvent. google.comgoogle.com Its use avoids the need for more expensive or toxic reducing agents and simplifies product isolation. google.com

In solvent-free condensation reactions, simple inorganic bases like solid sodium hydroxide (NaOH) have proven to be effective and economical catalysts. mdpi.comresearchgate.net For more complex transformations, such as the Michael addition of N-heterocycles to chalcones under solvent-free conditions, ionic organic solids like 1,3-bis(carboxymethyl)imidazolium chloride have been employed as heterogeneous catalysts. mdpi.com These catalysts can potentially be recovered and reused, further enhancing the sustainability of the process. mdpi.com The development of nanosized mesoporous catalysts, such as CuMgAl ternary oxides , for related reactions like the Henry reaction also highlights the move towards highly active, atom-economical catalytic systems under solvent-free conditions. acs.org

| Catalyst | Reaction Type | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Raney Nickel | Hydrogenation | Aqueous medium | High yield, avoids organic solvents and by-products | google.comgoogle.com |

| Sodium Hydroxide (solid) | Claisen-Schmidt Condensation | Solvent-free, mechanochemical | Economical, simple, and efficient for chalcone synthesis | mdpi.comresearchgate.net |

| 1,3-Bis(carboxymethyl)imidazolium chloride | Michael Addition | Solvent-free, heating | Heterogeneous catalyst for N-heterocycle addition | mdpi.com |

Novel Synthetic Strategies for this compound and Derivatives

Beyond established green methods, novel energy sources are being explored to drive chemical reactions more efficiently. Microwave irradiation and mechanochemistry represent two such innovative strategies that offer unique advantages over conventional heating.

Application of Microwave Irradiation in Condensation Reactions

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. ijnrd.orgsciforum.net This technique has been successfully applied to the Claisen-Schmidt condensation to produce chalcone derivatives involving the 3,4-dimethoxyphenyl moiety.

For example, the synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one is achieved by reacting 3,4-dimethoxyacetophenone with indole-3-carboxaldehyde (B46971) in ethanol with potassium hydroxide as a base. ijnrd.org Under microwave irradiation, this reaction is completed in just 2-3 minutes, affording the product in an excellent yield of 89%. ijnrd.org Similarly, other derivatives, such as 1-(3-(3,4-Dimethoxyphenyl)-2-pyrazolinyl)-1,3-butanedione, can be synthesized in minutes with good yields using microwave energy. asianpubs.org These examples demonstrate the capacity of microwave heating to rapidly and efficiently produce complex derivatives from precursors of this compound.

| Derivative | Starting Materials | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| (E)-1-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | 3,4-Dimethoxyacetophenone, Indole-3-carboxaldehyde | 2-3 min | 89% | ijnrd.org |

| 1-(3-(3,4-Dimethoxyphenyl)-2-pyrazolinyl)-1,3-butanedione | 3,5-diaryl-2-pyrazoline (with 3,4-dimethoxyphenyl group), Ethyl acetoacetate | 4.5 min | 75% | asianpubs.org |

Mechanochemical Synthesis Protocols

Mechanochemistry utilizes mechanical force, typically through grinding or milling, to induce chemical reactions, often in the absence of a solvent. tandfonline.com This eco-friendly technique is highly efficient for the synthesis of chalcones.

The preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone serves as a prime example. mdpi.com The reaction is carried out by grinding a mixture of 3,4-dimethoxyacetophenone, 4-methoxybenzaldehyde, and a catalytic amount of NaOH in a simple mortar and pestle for only 10 minutes. mdpi.com This process results in an 83% yield of the chalcone product. mdpi.com More advanced mechanochemical methods utilize high-energy ball mills, which can further enhance reaction efficiency and have been applied to the synthesis of various indolyl chalcones. tandfonline.com The mechanochemical approach has also been used in the oxidative cleavage of lignin (B12514952) model compounds, including 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanol, showcasing its versatility in reactions involving this chemical scaffold. rsc.org

| Product | Starting Materials | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-one | 3,4-Dimethoxyacetophenone, 4-Methoxybenzaldehyde, NaOH | Grinding (Mortar & Pestle) | 10 min | 83% | mdpi.com |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 1-(3,4-Dimethoxyphenyl)ethanol by providing detailed information about the hydrogen, carbon, and other atomic nuclei within the molecule.

Proton NMR (¹H NMR) is instrumental in confirming the presence and arrangement of hydrogen atoms in this compound. The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. google.comgoogle.com

The aromatic protons on the dimethoxyphenyl ring typically appear as a multiplet in the range of δ 6.79-6.93 ppm. google.comgoogle.com The two methoxy (B1213986) groups (-OCH₃) present as sharp singlets around δ 3.86 and 3.88 ppm, indicating their distinct chemical environments. google.comgoogle.com The proton of the hydroxyl group (-OH) is often observed as a singlet around δ 2.08 ppm. google.comgoogle.com The methine proton (-CHOH) attached to the aromatic ring appears as a quartet at approximately δ 4.83 ppm, with a coupling constant (J) of 6.4 Hz, due to its coupling with the adjacent methyl protons. google.comgoogle.com These methyl protons (-CH₃) resonate as a doublet at about δ 1.47 ppm, also with a coupling constant of 6.4 Hz, confirming their proximity to the methine proton. google.comgoogle.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aromatic | 6.79-6.93 | Multiplet (m) | - | google.comgoogle.com |

| CHOH | 4.83 | Quartet (q) | 6.4 | google.comgoogle.com |

| CH₃O | 3.86, 3.88 | Singlet (s) | - | google.comgoogle.com |

| OH | 2.08 | Singlet (s) | - | google.comgoogle.com |

| CH₃ | 1.47 | Doublet (d) | 6.4 | google.comgoogle.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for a comprehensive analysis of the carbon skeleton. google.comgoogle.com The chemical shifts are reported in parts per million (ppm) relative to a standard. oregonstate.edu

The carbons of the two methoxy groups (CH₃O) resonate at approximately δ 55.79 and 55.89 ppm. google.com The carbon of the methyl group (CH₃) attached to the chiral center appears at around δ 25.05 ppm. google.com The benzylic carbon (ArCH) is found at approximately δ 70.10 ppm. google.com The aromatic carbons show a range of signals: C-1 at δ 138.57, C-2 at δ 108.65, C-3 and C-4 (bearing the methoxy groups) at δ 148.28 and 149.0, C-5 at δ 110.98, and C-6 at δ 117.48 ppm. google.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| CH₃ | 25.05 | google.com |

| CH₃O | 55.79, 55.89 | google.com |

| ArCH | 70.10 | google.com |

| C-2 (aromatic) | 108.65 | google.com |

| C-5 (aromatic) | 110.98 | google.com |

| C-6 (aromatic) | 117.48 | google.com |

| C-1 (aromatic) | 138.57 | google.com |

| C-3, C-4 (aromatic) | 148.28, 149.0 | google.com |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and elucidating the connectivity within the this compound molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton (-CHOH) and the methyl protons (-CH₃), confirming their adjacent relationship. It would also reveal correlations among the coupled protons on the aromatic ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum of this compound would show a correlation between the methyl proton signal and the methyl carbon signal, the methine proton and the benzylic carbon, and each aromatic proton with its corresponding aromatic carbon. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu In the case of this compound, HMBC is crucial for assigning the quaternary carbons (carbons with no attached protons), such as C-1, C-3, and C-4 of the aromatic ring. For example, the methoxy protons would show correlations to the C-3 and C-4 carbons, and the aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular structure. youtube.comsdsu.edu

While not a standard technique for the structural elucidation of the parent molecule, Phosphorus-31 NMR (³¹P NMR) plays a specialized role in studying reactive intermediates derived from this compound. Specifically, it has been employed in the detection of the 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical, a type of ketyl radical. ncsu.edu

In these studies, a spin trapping agent, 5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO), is used. ncsu.eduresearchgate.net This compound reacts with the transient ketyl radical to form a stable radical adduct. ncsu.eduresearchgate.net This adduct is then detectable by ³¹P NMR, exhibiting a characteristic signal. Research has shown that the adduct formed from the trapping of the 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical by DIPPMPO gives a ³¹P NMR signal at a chemical shift of 27.3 ppm. ncsu.edu This technique provides a facile means for detecting otherwise elusive ketyl radical species. ncsu.eduncsu.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and gain structural information about this compound through analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular formula of a compound. For a related derivative, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, HR-ESI-MS was used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion. While specific HR-ESI-MS data for this compound itself is not detailed in the provided context, this technique is routinely applied in the characterization of such compounds to confirm their elemental composition with high accuracy. For instance, the molecular formula of this compound is C₁₀H₁₄O₃, corresponding to a monoisotopic mass of 182.0943 g/mol . nih.gov HR-ESI-MS would be expected to yield a measured mass very close to this calculated value, typically within a few parts per million, thus confirming the molecular formula. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the context of this compound, GC-MS plays a crucial role in monitoring the progress of chemical reactions and confirming the identity of the product.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint, allowing for the identification of the compound by comparing the spectrum to a library of known compounds. silcotek.com

For this compound, GC-MS analysis can confirm its presence in a reaction mixture, for example, as a product of the degradation of veratrylglycerol-β-guaiacyl ether (VGE), where it has been identified as one of the monomeric products. researchgate.net The retention time of the compound in the gas chromatogram provides an initial indication of its identity, which is then definitively confirmed by its mass spectrum. Deconvolution software can be employed to distinguish the mass spectrum of the target compound from those of co-eluting impurities or matrix components, thereby enhancing the accuracy of identification. silcotek.com

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | nih.gov |

| Molecular Weight | 182.22 g/mol | nih.gov |

| Source of Spectrum | DigiLab GmbH | nih.gov |

This table presents key identifiers for this compound as determined by GC-MS.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A broad, strong band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The presence of sp³ C-H bonds in the ethyl side chain and methyl groups of the methoxy substituents is confirmed by stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org Aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹. libretexts.org

The aromatic ring itself gives rise to several characteristic bands. In-ring C-C stretching vibrations are observed in the 1600-1400 cm⁻¹ region. libretexts.org The C-O stretching vibrations of the methoxy groups and the alcohol C-O bond produce strong bands in the fingerprint region, typically between 1320 cm⁻¹ and 1027 cm⁻¹. researchgate.netlibretexts.org Specifically, the Ar-O linkages of the methoxy groups are associated with bands around 1270 cm⁻¹, 1205 cm⁻¹, and 1040 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 | O-H (Alcohol) | Stretching |

| >3000 | C-H (Aromatic) | Stretching |

| 2850-3000 | C-H (Aliphatic) | Stretching |

| 1600-1400 | C=C (Aromatic) | In-ring Stretching |

| 1320-1027 | C-O (Alcohol, Ether) | Stretching |

This table summarizes the expected infrared absorption frequencies for the main functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. rsc.org The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is primarily influenced by the π-electron system of the benzene (B151609) ring. The presence of the dimethoxy and hydroxyl substituents on the aromatic ring can cause shifts in the absorption maxima compared to unsubstituted benzene. These substituents, particularly the oxygen atoms with their lone pairs of electrons, can participate in n→π* transitions. libretexts.org The π→π* transitions of the aromatic system are also prominent. libretexts.org

The solvent used for the analysis can influence the position of the absorption bands. Polar solvents can interact with the molecule's dipole moment, potentially shifting the λmax to longer or shorter wavelengths (a bathochromic or hypsochromic shift, respectively). rsc.orguomustansiriyah.edu.iq For aromatic compounds, absorptions are typically observed in the 230–330 nm range, depending on the substituents. rsc.org

Table 3: Expected UV-Vis Absorption for this compound

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 230 - 330 | Aromatic Ring |

| n → π | ~280 | Oxygen lone pairs |

This table outlines the anticipated electronic transitions for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound itself was not found in the provided search results, related structures provide insight into the expected solid-state conformation. For instance, the crystal structure of (±)-1,2-bis(3,4-dimethoxyphenyl)-1,2-ethanediol reveals that the molecules are held together by van der Waals forces and moderately strong hydrogen bonds. Similarly, the crystal structure of 1-(3,4-dimethoxyphenyl)-3-(2-thienyl)prop-2-en-1-one was determined from a pale yellow crystalline material recrystallized from ethanol (B145695). researchgate.net

Table 4: Representative Crystallographic Data for a Related Compound: 4-[Bis(3,4-dimethoxyphenyl)methyl]pyridine ethanol monosolvate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 29.564 (6) |

| b (Å) | 8.3810 (17) |

| c (Å) | 19.440 (4) |

| β (°) | 107.94 (3) |

| V (ų) | 4582.6 (18) |

| Z | 8 |

This table presents crystallographic data for a structurally similar compound, illustrating the type of information obtained from X-ray diffraction analysis. iucr.org

Reaction Mechanisms and Chemical Transformations of 1 3,4 Dimethoxyphenyl Ethanol

Oxidation Reactions and Pathways

The oxidation of 1-(3,4-dimethoxyphenyl)ethanol primarily targets the benzylic alcohol group, leading to the formation of a corresponding ketone, 3',4'-dimethoxyacetophenone (B42557). This transformation can be achieved through various methods, including enzymatic, electrocatalytic, and other catalytic systems, each with unique mechanisms and intermediates.

Enzymatic Oxidation (e.g., Horseradish Peroxidase, Lignin (B12514952) Peroxidase)

Enzymes such as horseradish peroxidase (HRP) and lignin peroxidase (LiP) are known to catalyze the oxidation of lignin and its model compounds. ncsu.eduexpasy.orgnih.gov However, the direct oxidation of non-phenolic substrates like this compound by these enzymes is often inefficient due to differences in redox potentials. ncsu.edu The presence of small molecule mediators is typically required to facilitate the reaction. ncsu.edunih.govthieme-connect.de

Lignin peroxidase, a heme-containing enzyme from white-rot fungi, is involved in the oxidative degradation of lignin. expasy.orgnih.gov It functions by oxidizing aromatic substrates to their cation radicals, which then undergo further reactions like side-chain cleavage. pnas.org While LiP can oxidize a range of aromatic compounds, its ability to act on larger lignin molecules is limited, often necessitating mediators like veratryl alcohol to shuttle electrons. expasy.org Studies on lignin model dimers have shown that the oxidation of 1-(3,4-dimethoxyphenyl)-2-phenoxyethanol (B3324363) by LiP primarily yields the corresponding ketone, indicating that deprotonation at the α-carbon is the main reaction pathway for the intermediate radical cation. rsc.org

Horseradish peroxidase, in the presence of hydrogen peroxide, can also oxidize this compound, but this process is significantly enhanced by the use of mediators. ncsu.eduresearchgate.net

A key intermediate in the enzymatic oxidation of this compound is the ketyl radical. ncsu.edu This radical is formed through a hydrogen atom transfer (HAT) from the benzylic position of the alcohol. ncsu.eduresearchgate.net The detection of these transient species has been challenging, but techniques like ³¹P NMR spin trapping with 5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO) have successfully confirmed their presence. ncsu.eduresearchgate.net

In a system containing HRP, hydrogen peroxide, and a mediator like 1-hydroxybenzotriazole (B26582) (HBT), the oxidized mediator abstracts a hydrogen atom from the benzylic position of this compound to form the ketyl radical. ncsu.edu This ketyl radical was successfully trapped and detected, providing direct evidence for its role in the reaction mechanism. ncsu.edu The formation of the corresponding ketone, 3',4'-dimethoxyacetophenone, and a pinacol (B44631) coupling product are further evidence of the ketyl radical pathway. ncsu.edu

Mediators are small, low-molecular-weight compounds that act as electron shuttles between the enzyme and the substrate, which may be too large to access the enzyme's active site or have an unsuitable redox potential. nih.govthieme-connect.de In the oxidation of this compound, mediators like 1-hydroxybenzotriazole (HBT) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) have been employed. ncsu.edunih.gov

The mediator is first oxidized by the enzyme (e.g., laccase or peroxidase) to a stable radical or a highly reactive oxidized form. nih.govthieme-connect.de This oxidized mediator then diffuses from the active site and reacts with the substrate, in this case, this compound, through either an electron transfer (ET) or a hydrogen atom transfer (HAT) mechanism. thieme-connect.deresearchgate.net For non-phenolic alcohols, the HAT mechanism is often favored. ncsu.eduresearchgate.net For instance, the oxidized form of HBT facilitates the abstraction of a hydrogen atom from the alcohol to generate the ketyl radical. ncsu.edu

The choice of mediator is critical and can influence the reaction rate and product distribution. For example, in laccase-mediator systems, mediators with N-OH functionalities, like HBT, operate via the HAT pathway. thieme-connect.de

Ketyl Radical Intermediates and Detection

Electrocatalytic Oxidation

Electrocatalytic oxidation offers an alternative, environmentally friendly approach to the oxidation of this compound, avoiding the need for chemical oxidants. acs.org This method often utilizes mediators that are electrochemically regenerated. nih.gov

A notable system for the electrocatalytic oxidation of this compound involves the use of N-hydroxyphthalimide (NHPI) as a mediator in the presence of a base like 2,6-lutidine. acs.orgresearchgate.netnih.gov In this system, NHPI is anodically oxidized to the phthalimide (B116566) N-oxyl (PINO) radical. acs.org The presence of 2,6-lutidine significantly lowers the oxidation potential of the NHPI/PINO couple and improves the reversibility of the system. acs.orgnih.govresearchgate.net The PINO radical then abstracts a hydrogen atom from the benzylic alcohol of this compound, regenerating NHPI and forming an α-hydroxy radical. acs.org This radical is subsequently oxidized to the corresponding ketone. acs.org

This electrocatalytic system has proven to be efficient and selective for the oxidation of the benzylic alcohol. acs.orgresearchgate.net The optimal conditions were found to be 10 mol % of NHPI and 10 mol % of 2,6-lutidine. acs.orgresearchgate.net

Catalytic Oxidation Systems (e.g., NHPI/2,6-lutidine)

The N-hydroxyphthalimide (NHPI)/2,6-lutidine system is not only effective in electrocatalytic setups but also in more general catalytic oxidations. acs.orgacs.orgcore.ac.uk NHPI is a highly effective catalyst for the aerobic oxidation of a variety of organic compounds. Its catalytic cycle involves the formation of the phthalimide N-oxyl (PINO) radical, a key species in hydrogen atom abstraction. nih.gov

When applied to this compound, the NHPI/2,6-lutidine system efficiently catalyzes its oxidation to 3',4'-dimethoxyacetophenone. acs.orgresearchgate.net The combination of NHPI with a base like 2,6-lutidine dramatically enhances the catalytic activity. acs.orgnih.gov This system has been successfully applied to the oxidation of various lignin model compounds and even native lignin, demonstrating its potential for lignin valorization. acs.orgacs.org

| Catalytic System | Mediator/Catalyst | Co-catalyst/Base | Key Intermediate | Primary Product |

| Enzymatic | Horseradish Peroxidase (HRP) / Lignin Peroxidase (LiP) | 1-Hydroxybenzotriazole (HBT) | Ketyl Radical | 3',4'-Dimethoxyacetophenone |

| Electrocatalytic | N-Hydroxyphthalimide (NHPI) | 2,6-Lutidine | Phthalimide N-oxyl (PINO) radical | 3',4'-Dimethoxyacetophenone |

| Catalytic | N-Hydroxyphthalimide (NHPI) | 2,6-Lutidine | Phthalimide N-oxyl (PINO) radical | 3',4'-Dimethoxyacetophenone |

Formation of Carbonylated and Hydroxylated Products

The primary product of the oxidation of this compound is the carbonylated compound 3',4'-dimethoxyacetophenone. ncsu.edursc.org This occurs through the oxidation of the secondary alcohol group at the benzylic position.

In some reaction pathways, particularly those involving lignin peroxidase, other products can be formed. For instance, the oxidation of lignin model compounds can lead to the cleavage of Cα-Cβ bonds, resulting in the formation of aldehydes. nih.govgoogle.com In the case of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, a related lignin model, oxidation by LiP yields 3,4-dimethoxybenzaldehyde (B141060). expasy.org

While the primary focus of the oxidation of this compound is the formation of the ketone, the potential for other reactions, such as C-C bond cleavage, exists, especially under more forcing conditions or with different catalytic systems. Research has also proposed a mechanism for α-hydroxyl compounds where benzyl (B1604629) carbocation formation is followed by the nucleophilic addition of hydrogen peroxide, leading to hydroxylated products. grafiati.com

Reduction Reactions

Reduction reactions involving this compound are critical for both its synthesis and its potential transformations. The primary synthetic route to this alcohol is the reduction of its corresponding ketone, 3,4-dimethoxyacetophenone.

The catalytic hydrogenation of 3,4-dimethoxyacetophenone is a common method for producing this compound. google.comgoogle.com However, this process can be accompanied by side reactions, leading to the formation of undesired by-products. The choice of catalyst and reaction conditions is crucial to ensure a high yield of the target alcohol. google.com

For instance, when hydrogenation is performed using a 10% palladium-on-charcoal catalyst in methanol (B129727) under standard conditions (25°C, 1 atm), the reaction does not yield a homogeneous product. google.com Significant quantities of by-products are formed due to the simultaneous hydrogenation of the keto group and hydrogenolysis (cleavage of a C-O bond). google.combeilstein-journals.org

Key by-products identified under these conditions include:

Ethylveratrole (1,2-Dimethoxy-4-ethylbenzene): Formed via hydrogenolysis of the alcohol product. google.com

1-(3,4-Dimethoxyphenyl)ethyl methyl ether: This ether is formed as another considerable by-product during the reaction in methanol. google.com

To mitigate these side reactions and improve the yield of this compound, alternative catalysts and conditions have been developed. A process using a Raney nickel catalyst in an aqueous medium at temperatures between 50-100°C and pressures of 5-10 bar has been shown to be more selective for the desired alcohol. google.comgoogle.com

Table 1: By-products in Catalytic Hydrogenation of 3,4-Dimethoxyacetophenone

| Precursor Compound | Catalyst System | Identified By-products | Reference |

|---|---|---|---|

| 3,4-Dimethoxyacetophenone | 10% Palladium-on-charcoal, Methanol | Ethylveratrole, 1-(3,4-Dimethoxyphenyl)ethyl methyl ether | google.com |

Radical Chemistry and Intermediates

This compound serves as a model compound in studies of radical chemistry, particularly in contexts like lignin degradation and enzymatic oxidation. Its structure allows for the formation of various radical intermediates. ncsu.edunih.gov

The transient and highly reactive nature of radical intermediates necessitates specialized techniques for their detection. Spin-trapping is a powerful method used to identify short-lived radicals by converting them into more stable adducts that can be analyzed using techniques like ³¹P Nuclear Magnetic Resonance (NMR) or Electron Paramagnetic Resonance (EPR). ncsu.eduresearchgate.net

In studies involving the oxidation of this compound, the spin trap 5-diisopropoxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO) has been effectively used. ncsu.eduresearchgate.net For example, during the oxidation of this compound by horseradish peroxidase (HRP) in the presence of a mediator, the formation of a ketyl radical (the 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical) was confirmed. ncsu.edu This was achieved by trapping the radical with DIPPMPO, which resulted in a stable adduct detectable by ³¹P NMR with a characteristic signal at 27.2-27.3 ppm. ncsu.edu These experiments confirm that the oxidation mechanism proceeds via a hydrogen abstraction from the alpha-carbon position. ncsu.eduresearchgate.net

Following the initial formation of carbon-centered radicals, subsequent reactions with molecular oxygen can lead to the formation of substrate peroxyl radicals (ROO•). nih.govpnas.org This pathway is particularly relevant in aerobic environments, such as during the ligninase-catalyzed oxidation of lignin model compounds. nih.govpnas.org In these systems, an initial oxidation of the aromatic substrate yields a cation radical, which then undergoes side-chain cleavage to produce a carbon-centered radical. nih.gov This radical can then add oxygen to form a substrate peroxyl radical, which is a precursor to various hydroxylated and carbonylated end products. nih.govpnas.org

In the context of the oxidation of oleic acid, which serves as a model for peroxidation, substrate radicals interact with O₂ to form peroxyl radicals (LOO•), highlighting a common pathway for radical transformation in the presence of oxygen. mdpi.com

Once formed, the 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical can undergo several reaction pathways, including coupling and disproportionation. ncsu.edu

Disproportionation: This process involves the transfer of a hydrogen atom between two radicals, resulting in a reduction of one radical and an oxidation of the other. The 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical can disproportionate to yield 3,4-dimethoxyacetophenone, the corresponding ketone. ncsu.edu This pathway was confirmed by GC-MS analysis of the products from the photochemical generation of the radical. ncsu.edu

Radical Coupling: Two radicals can combine to form a new covalent bond. The 1-(3,4-dimethoxyphenyl)-ethanol-1-yl radical can undergo a coupling reaction to form a pinacol (a 1,2-diol). ncsu.edu In studies involving the related lignin model compound 1-(3,4-dimethoxyphenyl)-2-phenylpropanol, anaerobic oxidation led to a radical coupling dimer, 2,3-diphenylbutane, in a 26% yield, demonstrating the significance of this pathway. nih.gov

Table 2: Fates of the 1-(3,4-Dimethoxyphenyl)-ethanol-1-yl Radical

| Reaction Type | Product(s) | Reference |

|---|---|---|

| Disproportionation | 3,4-Dimethoxyacetophenone | ncsu.edu |

| Coupling | Pinacol | ncsu.edu |

Substrate Peroxyl Radicals

Cleavage Reactions

The cleavage of covalent bonds in this compound and related structures is a key area of study, particularly for understanding the degradation of lignin, a complex polymer for which this compound is a model. nih.govtandfonline.com The most studied cleavage reactions involve the Cα-Cβ bond of the side chain and the β-O-4 ether linkage in more complex dimeric models.

In enzymatic oxidation by ligninase from Phanerochaete chrysosporium, this compound and similar lignin model compounds undergo oxidative cleavage between the Cα and Cβ carbons of their aliphatic side chains. nih.govpnas.org This process is initiated by the oxidation of the aromatic ring to a cation radical, which subsequently triggers the side-chain cleavage, ultimately yielding products like veratraldehyde. nih.govpnas.org

In acid-catalyzed reactions (acidolysis), dimeric lignin model compounds containing the this compound moiety, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergo β-O-4 ether bond cleavage. tandfonline.comacs.orgtandfonline.com The reaction often proceeds through the formation of an enol ether intermediate. acs.orgacs.orgresearchgate.net The rate and mechanism of this cleavage can be influenced by the type of acid used and the presence of other functional groups on the molecule. tandfonline.comresearchgate.net

C-C and C-H Bond Cleavage in Lignin Models

This compound and its derivatives are significant as non-phenolic model compounds for studying the complex structure of lignin. Lignin, a major component of plant biomass, is a polymer composed of phenylpropanoid units linked by various ether and carbon-carbon bonds. The β-O-4 aryl ether linkage is the most prevalent, and understanding its cleavage is crucial for lignin valorization into valuable chemicals. The study of simpler model compounds that contain these structural motifs, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, provides fundamental insights into the reaction mechanisms that govern the depolymerization of native lignin.

Research into the cleavage of these models often focuses on breaking the Cα-Cβ and β-O-4 bonds, which is facilitated by targeting adjacent C-H and C-C bonds for initial activation.

Acid-Catalyzed Cleavage Mechanisms

Acidolysis, the acid-catalyzed cleavage of bonds, is a primary method investigated for lignin depolymerization. Studies on non-phenolic C6-C2 type lignin model compounds like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol reveal a multi-step reaction mechanism, particularly in aqueous dioxane with acids like HBr, HCl, or H₂SO₄. researchgate.net

The generally accepted mechanism proceeds as follows:

Protonation: The initial step involves the protonation of the α-hydroxyl group. researchgate.net

Formation of Benzyl Cation: This is followed by the release of a water molecule to form a benzyl cation intermediate. This step is considered relatively slow but reversible. researchgate.net

Intermediate Formation: The benzyl cation can then undergo several transformations. A key pathway involves the abstraction of the β-proton by the solvent, leading to the formation of an enol ether intermediate, specifically 1-(2-methoxyphenoxy)-2-(3,4-dimethoxyphenyl)ethene. researchgate.netacs.org

The rates of these acid-catalyzed reactions are highly dependent on the conditions. For instance, using sulfuric acid at 85°C can result in slow conversion rates, sometimes only reaching 40% after 60 hours. acs.org The type of acid used also significantly influences the reaction pathways and products. researchgate.net

Catalytic Oxidative Cleavage

Catalytic oxidation presents an alternative route for cleaving C-C and C-H bonds in lignin models. This approach often involves a two-step process where the secondary benzylic alcohol is first oxidized to a ketone. nih.govgoogle.com This initial oxidation weakens the adjacent C-O and C-C bonds, making them more susceptible to cleavage. nih.gov

Various transition metal catalysts have been explored for these transformations:

Cobalt Catalysts: Cobalt complexes, such as Co(acac)₃ combined with N-hydroxyphthalimide (NHPI), have been effectively used to oxidize the benzylic hydroxyl group of β-O-4 models to the corresponding ketones under an oxygen atmosphere. nih.gov Elevating the reaction temperature can promote subsequent C-C bond cleavage, yielding aromatic acids. nih.gov For example, increasing the temperature from 80°C to 135°C favored the formation of 3,4-dimethoxybenzoic acid. nih.gov

Vanadium and Copper Catalysts: Bimetallic systems, particularly those involving vanadium and copper, are active in the oxidative cleavage of lignin model compounds. Vanadium complexes are noted to primarily act on the C-H bond of β-O-4 models, initiating the cleavage at the hydroxyl-bearing carbon. mdpi.com A V(acac)₃/Cu(NO₃)₂ system with molecular oxygen as the oxidant has been shown to be effective in cleaving the C-C bond in related lignin models, producing veratric acid as a major product. mdpi.comresearchgate.net

The table below summarizes findings from catalytic oxidation studies on related β-O-4 lignin model compounds.

Table 1: Catalytic Oxidation of Lignin Model Compounds

| Catalyst System | Substrate Type | Temperature (°C) | Key Products | Source(s) |

|---|---|---|---|---|

| Co(acac)₃ / NHPI | β-O-4 model | 80 | α-Keto ether | nih.gov |

| Co(acac)₃ / NHPI | β-O-4 model | 135 | 3,4-Dimethoxybenzoic acid | nih.gov |

| V(acac)₃ / Cu(NO₃)₂ | β-O-4 model | Not specified | Veratric acid | mdpi.comresearchgate.net |

The cleavage of the Cα-Cβ bond is generally considered energetically unfavorable. researchgate.net The initial oxidation of the alcohol to a ketone significantly lowers the bond dissociation energy of adjacent linkages, thereby facilitating the cleavage under milder conditions than would be required for the direct cleavage of the alcohol-containing model compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study compounds containing the 3,4-dimethoxyphenyl group to predict a range of properties from molecular geometry to reactivity.

DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional conformation of a molecule (optimized geometry). materialsciencejournal.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole (B372694) Derivative Compound: 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (Data sourced from DFT/B3LYP/6-311++G(d,p) calculations)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-O1 | 1.3603 | O1-C3-C2 | 115.1 |

| C4-O2 | 1.3654 | O2-C4-C5 | 115.3 |

| C9-O1 | 1.4251 | C3-O1-C9 | 117.8 |

| C10-O2 | 1.4249 | C4-O2-C10 | 117.7 |

This interactive table presents optimized bond lengths and angles for a related pyrazole structure, showcasing typical values for the dimethoxyphenyl moiety as determined by DFT calculations. researchgate.net

Theoretical vibrational frequency analysis is performed on the optimized geometry to confirm that the structure represents a true energy minimum (indicated by the absence of imaginary frequencies) and to assign specific vibrational modes observed in experimental spectra like FT-IR and Raman. tandfonline.comresearchgate.net By comparing the computed frequencies with experimental data, researchers can confidently assign spectral bands to specific molecular motions, such as C-H stretching, C=O stretching, or phenyl ring vibrations. materialsciencejournal.org This correlative approach provides a robust characterization of the molecule's vibrational properties. materialsciencejournal.org

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter that reflects the molecule's kinetic stability and the likelihood of intramolecular charge transfer (ICT). scirp.orgnih.gov

In studies of various 3,4-dimethoxyphenyl derivatives, the HOMO is often localized on the electron-rich dimethoxyphenyl ring, while the LUMO's location varies depending on the other substituents. researchgate.netscirp.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and potential for nonlinear optical activity. ajrconline.orgnih.gov For example, the HOMO-LUMO gap for 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one was found to be 3.7952 eV, indicating a possibility of charge transfer within the molecule. ajrconline.org

Table 2: Frontier Molecular Orbital Energies for 3,4-Dimethoxyphenyl Derivatives (Data calculated via DFT methods)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | - | - | researchgate.net |

| 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one | -0.21689 | -0.08978 | 0.12711 | scirp.org |

| 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one | - | - | 3.7952 | ajrconline.org |

This interactive table summarizes FMO analysis results for several related compounds, highlighting the influence of molecular structure on electronic properties.

The MESP is a 3D map of the electrostatic potential on a molecule's surface, which is invaluable for predicting its reactive behavior. tandfonline.com It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.gov The negative regions are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. tandfonline.com

In analyses of 3,4-dimethoxyphenyl derivatives, the MESP maps consistently show highly negative electrostatic potential localized around the oxygen atoms of the two methoxy (B1213986) groups, confirming their role as electron-donating and nucleophilic centers. materialsciencejournal.orgresearchgate.nettandfonline.com The distribution of charge across the rest of the molecule is influenced by the other functional groups present. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). derpharmachemica.com This method is crucial in drug discovery for estimating the binding affinity and interaction patterns of a potential drug candidate.

Several derivatives containing the 3,4-dimethoxyphenyl group have been subjected to molecular docking studies to explore their potential as therapeutic agents. For instance, a curcumin (B1669340) analogue, 1-(3,4-dimethoxy-phenyl)-5-(4-hydroxy-3-methoxy-phenyl)-penta-1,4-dien-3-one, was docked into the active site of the 6COX enzyme, suggesting its potential anti-inflammatory activity arises from cyclooxygenase inhibition. researchgate.net In another study, 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde showed strong binding potential to the Aurora A kinase (3LAU) biomarker, indicating possible anticancer properties. derpharmachemica.com

Nonlinear Optical (NLO) Properties and Electronic Behavior

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, optical switching, and telecommunications. ajrconline.orgnih.gov Organic molecules with extended π-conjugated systems that connect electron-donor and electron-acceptor groups often exhibit significant NLO properties. ajrconline.org

The 3,4-dimethoxyphenyl group, being a strong electron donor, is often incorporated into molecular designs to enhance NLO behavior. scispace.com Theoretical DFT calculations are used to compute NLO parameters like the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). Studies on chalcone (B49325) derivatives featuring the 3,4-dimethoxyphenyl moiety have shown promising NLO characteristics. For 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one, the first-order hyperpolarizability was calculated to be 1.245x10⁻³⁰ esu, and the second-order hyperpolarizability was -2.63x10⁻³⁶ esu, suggesting its potential as an NLO material. ajrconline.org Another study on a different chalcone derivative reported a third-order nonlinear optical susceptibility (χ⁽³⁾) in the order of 10⁻¹² esu. scispace.com

Structure-Property Relationships from Theoretical Perspectives

Theoretical and computational chemistry offer powerful tools to predict and understand the relationship between the molecular structure of a compound and its physicochemical properties. For 1-(3,4-Dimethoxyphenyl)ethanol, computational studies, primarily through methods like Density Functional Theory (DFT), provide insights into its electronic structure, reactivity, and intermolecular interactions, even when direct experimental data is limited.

Detailed research findings from theoretical studies specifically focused on this compound are not extensively available in public literature. However, a significant body of computational work on structurally related compounds, such as derivatives of 3,4-dimethoxybenzene and veratryl alcohol (3,4-dimethoxybenzyl alcohol), allows for the extrapolation of key structure-property relationships.

Frontier Molecular Orbital (HOMO-LUMO) analysis is a common theoretical approach to understanding chemical reactivity. For molecules containing the 3,4-dimethoxyphenyl group, the HOMO is often localized over the electron-rich dimethoxy-substituted ring, while the LUMO's position varies depending on the other functional groups present. ajrconline.orgajchem-a.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and the potential for charge transfer within the molecule. ajrconline.orgajchem-a.com In the context of this compound, the hydroxyl and ethyl groups attached to the benzylic carbon would also influence the distribution of these frontier orbitals.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds further underscore the importance of molecular descriptors that can be calculated theoretically. ijper.orgjst.go.jpresearchgate.net Descriptors such as the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and dipole moment are used to build models that predict biological activity or other properties. ajsp.net These parameters are directly linked to the molecule's structure, including the presence and orientation of the dimethoxy and ethanol (B145695) substituents.

The computed properties for this compound from databases like PubChem provide a foundational dataset for understanding its behavior from a theoretical standpoint. nih.gov These values, derived from computational models, offer a glimpse into the molecule's expected characteristics.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₃ | nih.gov |

| Molecular Weight | 182.22 g/mol | nih.gov |

| XLogP3 | 1.3 | nih.gov |

| Topological Polar Surface Area | 38.7 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

This interactive table summarizes key molecular descriptors for this compound calculated using computational methods.

Applications As a Synthetic Intermediate and Precursor

Synthesis of Lignin (B12514952) Model Compounds

1-(3,4-Dimethoxyphenyl)ethanol is frequently utilized as a model compound in studies related to lignin, a complex polymer found in the cell walls of plants. Lignin's intricate and irregular structure makes direct analysis challenging. Therefore, simpler molecules that represent the key structural units and linkages within the polymer, such as the β-O-4 aryl ether linkage, are synthesized and studied. The compound 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, a non-phenolic model representing the β-O-4 bond, has been synthesized and used in such studies. mdpi.comugm.ac.id The cleavage rates of the β-O-4 bonds in these types of model compounds are investigated under various conditions to understand the degradation of native lignin. mdpi.com

The quest for sustainable sources of aromatic chemicals has driven extensive research into lignin depolymerization. In this context, this compound serves as a crucial model substrate to test and optimize new catalytic systems for breaking down lignin into valuable monomers.

Researchers have employed this compound to evaluate innovative two-step methodologies that involve the selective pre-oxidation of the secondary alcohol in the β-O-4 linkage, followed by a reductive C-O ether bond cleavage. japsonline.com This pre-oxidation step is critical as it lowers the bond dissociation energy of the C–O bond, making the β-O-4 linkage more susceptible to cleavage. japsonline.com

One notable system developed and optimized using this compound is an electrocatalytic/photoredox catalysis sequence. japsonline.com An N-hydroxyphthalimide (NHPI)/2,6-lutidine catalytic system was identified as highly efficient for the selective oxidation of the benzylic alcohol in this compound. japsonline.comscite.aijapsonline.com This electrocatalytic oxidation, followed by a photocatalytic cleavage, proved effective in fragmenting the β-O-4 bonds, not only in model compounds but also in native lignin, demonstrating the value of this model-based approach. scite.aibibliomed.org

| Catalyst System | Substrate | Key Finding | Reference |

|---|---|---|---|

| NHPI / 2,6-lutidine | This compound | Found to be an optimal and efficient combination for selective oxidation of the benzylic alcohol. | scite.aijapsonline.com |

| 4-acetamido-TEMPO/HNO₃/HCl | Lignin β-O-4 model compound | Selectively oxidized the secondary alcohol to the corresponding ketone under aerobic conditions. | Current time information in Bangalore, IN. |

Precursor for Biologically Active Molecules

Through chemical transformations, primarily involving the oxidation of its alcohol group to a ketone (3',4'-dimethoxyacetophenone) or an aldehyde (veratraldehyde), this compound acts as a key starting material for various classes of biologically active molecules.

This compound is a precursor to veratraldehyde, a crucial building block for synthesizing curcumin (B1669340) analogues. Curcumin, a natural compound from turmeric, has numerous biological activities, but its poor bioavailability has prompted the synthesis of analogues with improved properties. chemmethod.com Asymmetrical curcumin analogues have been synthesized via condensation reactions between veratraldehyde and other intermediates like vanillinacetone in ethanol (B145695). researchgate.net Other synthetic strategies involve the condensation of veratraldehyde with ketones such as cyclopentanone (B42830), facilitated by a base catalyst in ethanol, to produce bis(benzylidine) cyclopentanone analogues. unila.ac.id Symmetrical analogues, like 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one, are synthesized through the condensation of veratraldehyde with acetone. ugm.ac.id

The compound serves as a precursor for phenylnitroethane analogues, which have been investigated for their central nervous system activities. nih.gov The synthetic route involves the oxidation of this compound to veratraldehyde. Veratraldehyde then undergoes a Henry reaction (nitroaldol condensation) with a nitroalkane, such as nitroethanol, to produce a nitroalcohol. nih.govprepchem.com For example, 1-(3,4-dimethoxyphenyl)-2-nitroethanol (B7772421) is an intermediate that can be deoxygenated to yield the corresponding phenylnitroethane analogue, 1-(3,4-dimethoxyphenyl)-2-nitroethane. nih.gov

Pyrazoline and pyrazole (B372694) derivatives are important heterocyclic compounds known for a wide range of biological activities, including antibacterial and anticancer properties. prepchem.comqau.edu.pk The synthesis of these derivatives often begins with the oxidation of this compound to veratraldehyde. Veratraldehyde is then used in a Claisen-Schmidt condensation with an appropriate ketone (e.g., an acetophenone (B1666503) derivative) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). japsonline.comjapsonline.comscientific.net These chalcone intermediates are subsequently reacted with hydrazine (B178648) hydrate (B1144303) or its derivatives in a cyclocondensation reaction to yield the final pyrazoline products. japsonline.comjapsonline.com For instance, N-acetyl pyrazoline derivatives have been successfully synthesized in high yields from chalcones derived from veratraldehyde. japsonline.comjapsonline.com

| Chalcone Precursor | Reagents for Cyclization | Product Type | Reference |

|---|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | Hydrazine hydrate, glacial acetic acid | N-acetyl pyrazoline | japsonline.com |

| (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Hydrazine hydrate, glacial acetic acid | N-acetyl pyrazoline | japsonline.com |